![molecular formula C20H24N2O5 B2733373 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 2034236-54-7](/img/structure/B2733373.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C20H24N2O5 and its molecular weight is 372.421. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Oxidative Annulation Reactions : A study demonstrated a photoinduced direct oxidative annulation approach that efficiently synthesizes polyheterocyclic compounds involving furan derivatives. This method excludes the need for transition metals and oxidants, highlighting a sustainable pathway for generating complex heterocycles from simpler furan precursors (Zhang et al., 2017).
Catalysis by N,N'-Bisoxalamides : Research on N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) shows its effectiveness as a bidentate ligand in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This indicates the potential of furan-containing bisoxalamides in facilitating complex coupling reactions, which could be relevant to compounds with similar functionalities (Bhunia et al., 2017).
Materials Science
- Biobased Polyesters : The enzymatic synthesis of biobased polyesters utilizing 2,5-bis(hydroxymethyl)furan as a rigid diol component reveals the potential of furan derivatives in creating sustainable polymeric materials. This study shows how furan-based compounds can serve as bio-based alternatives to aromatic monomers in polyester synthesis, offering insights into the development of environmentally friendly materials (Jiang et al., 2014).
Chemical Synthesis
- Cyclocondensation Reactions : The synthesis of ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate through NaOH-catalyzed cyclocondensation showcases the chemical versatility of furan and cyclohexene rings in constructing complex molecular architectures. This could imply utility in synthesizing related compounds through similar cyclocondensation strategies (Badshah et al., 2008).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c23-18(21-10-8-15-5-2-1-3-6-15)19(24)22-14-20(25,16-9-12-26-13-16)17-7-4-11-27-17/h4-5,7,9,11-13,25H,1-3,6,8,10,14H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQZMABUSKGTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide |
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